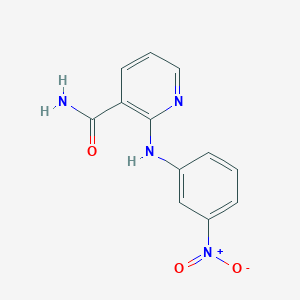

2-{3-Nitroanilino}nicotinamide

Übersicht

Beschreibung

2-{3-Nitroanilino}nicotinamide, commonly known as TTNAN, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs, which are essential coenzymes involved in numerous cellular processes.

Wirkmechanismus

The mechanism of action of TTNAN involves its ability to mimic NAD+ and bind to the catalytic domain of PARP, thereby inhibiting its activity. This results in the accumulation of DNA damage and ultimately leads to cell death. TTNAN has also been shown to induce autophagy, a process by which cells recycle damaged organelles and proteins, leading to a reduction in cancer cell survival.

Biochemical and Physiological Effects:

TTNAN has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, TTNAN has been shown to reduce inflammation and improve insulin sensitivity in obese mice, suggesting potential applications in metabolic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TTNAN is its specificity for PARP, making it a potent inhibitor of this enzyme. However, TTNAN has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, TTNAN can be expensive to synthesize, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several potential future directions for the research on TTNAN. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of TTNAN. Another area of interest is the investigation of TTNAN's potential applications in metabolic disorders, such as type 2 diabetes. Additionally, the combination of TTNAN with other chemotherapeutic agents is an area of active research, with the goal of improving cancer treatment outcomes.

Conclusion:

In conclusion, TTNAN is a promising compound with potential applications in cancer research and metabolic disorders. Its mechanism of action involves the inhibition of PARP, leading to the accumulation of DNA damage and cell death. While there are limitations to its use in lab experiments, TTNAN has several advantages, including its specificity for PARP and its ability to sensitize cancer cells to chemotherapy and radiation therapy. Further research is needed to fully explore the potential of TTNAN as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

TTNAN has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. TTNAN has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Eigenschaften

Produktname |

2-{3-Nitroanilino}nicotinamide |

|---|---|

Molekularformel |

C12H10N4O3 |

Molekulargewicht |

258.23 g/mol |

IUPAC-Name |

2-(3-nitroanilino)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H10N4O3/c13-11(17)10-5-2-6-14-12(10)15-8-3-1-4-9(7-8)16(18)19/h1-7H,(H2,13,17)(H,14,15) |

InChI-Schlüssel |

GZFVXWJVRLWUKL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=CC=N2)C(=O)N |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=CC=N2)C(=O)N |

Herkunft des Produkts |

United States |

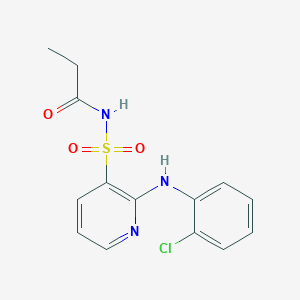

Synthesis routes and methods I

Procedure details

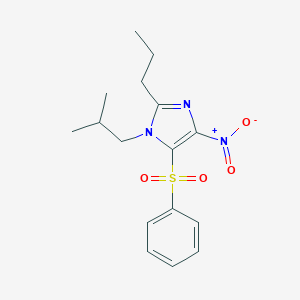

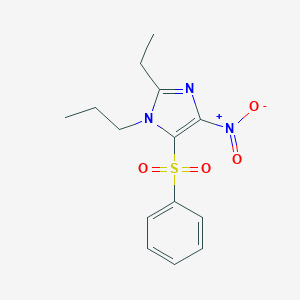

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzoyl)-4-[(2-chlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215244.png)

![3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine](/img/structure/B215245.png)

![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine](/img/structure/B215246.png)

![5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine](/img/structure/B215251.png)

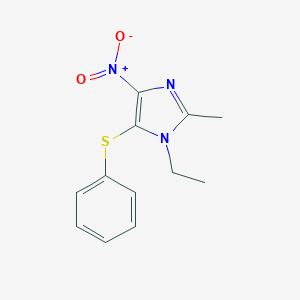

![1-ethyl-4-nitro-2-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole](/img/structure/B215254.png)

![2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole](/img/structure/B215255.png)

![5-nitro-3-isobutyl-2-isopropyl-4-[(4-methylphenyl)sulfanyl]-3H-pyrrole](/img/structure/B215261.png)

![({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid](/img/structure/B215262.png)

![3-Nitro-2-[(6-methylpyridin-2-yl)thio]pyridine](/img/structure/B215263.png)

![3-Nitro-2-[(3-methylpyridin-2-yl)thio]pyridine](/img/structure/B215264.png)